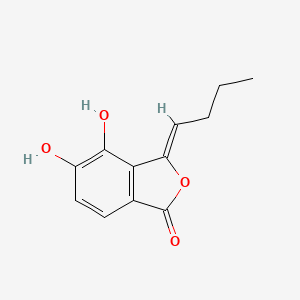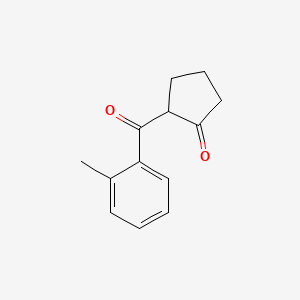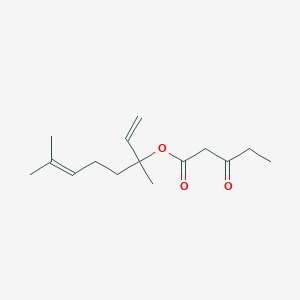
(Dicyclopropylmethylidene)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dicyclopropylmethylidene)hydrazine is a highly reactive organic compound that belongs to the hydrazine family. This compound is characterized by its unique structure, which includes two cyclopropyl groups attached to a hydrazine moiety. It is widely used in scientific research due to its versatility and ability to form a variety of derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Dicyclopropylmethylidene)hydrazine typically involves the reaction of cyclopropylmethylidene compounds with hydrazine. One common method is the reaction of cyclopropylmethylidene chloride with hydrazine hydrate under reflux conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically completed within a few hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is often carried out in large reactors with continuous monitoring of temperature and pressure .
Analyse Des Réactions Chimiques
Types of Reactions
(Dicyclopropylmethylidene)hydrazine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can act as a reducing agent in the synthesis of metal complexes.
Substitution: It can undergo nucleophilic substitution reactions to form hydrazones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include aldehydes and ketones.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of metal complexes.
Substitution: Formation of hydrazones.
Applications De Recherche Scientifique
(Dicyclopropylmethylidene)hydrazine is widely used in various fields of scientific research:
Chemistry: Used as a reagent in the synthesis of polymers, pharmaceuticals, and other organic compounds.
Biology: Used in the study of biochemical pathways and as a stabilizing agent in the production of organic peroxides.
Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent.
Industry: Used as a catalyst in organic reactions and in the production of heterocyclic compounds
Mécanisme D'action
The mechanism of action of (Dicyclopropylmethylidene)hydrazine involves its ability to act as both an oxidizing and reducing agent. It can catalyze the formation of various products by facilitating the transfer of electrons. The molecular targets and pathways involved include the reduction of metal ions and the stabilization of reactive intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazine: A simpler compound with similar reactivity but less steric hindrance.
Phenylhydrazine: Contains a phenyl group instead of cyclopropyl groups, leading to different reactivity and applications.
Dimethylhydrazine: Contains methyl groups, making it more volatile and reactive.
Uniqueness
(Dicyclopropylmethylidene)hydrazine is unique due to its cyclopropyl groups, which provide steric hindrance and influence its reactivity. This makes it particularly useful in reactions where controlled reactivity is desired .
Propriétés
IUPAC Name |
dicyclopropylmethylidenehydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c8-9-7(5-1-2-5)6-3-4-6/h5-6H,1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHSUTXHQNMQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=NN)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10848233 |
Source


|
| Record name | (Dicyclopropylmethylidene)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10848233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90255-45-1 |
Source


|
| Record name | (Dicyclopropylmethylidene)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10848233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Phenyl 3-methyl-4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14358204.png)


![[2-(3-Oxobut-1-en-1-yl)phenyl]acetic acid](/img/structure/B14358244.png)





![2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane](/img/structure/B14358264.png)




